1-[4-(Dimethylamino)phenyl]cyclopropanol
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Overview
Description
1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol is an organic compound with the molecular formula C₁₁H₁₅NO It features a cyclopropane ring substituted with a hydroxyl group and a 4-(dimethylamino)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[4-(dimethylamino)phenyl]cyclopropanone.
Reduction: Formation of 1-[4-(dimethylamino)phenyl]cyclopropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and activity in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Dimethylamino)phenyl]cyclopropane
- 1-[4-(Dimethylamino)phenyl]cyclopropanone
- 1-[4-(Dimethylamino)phenyl]cyclopropanol
Uniqueness
1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a hydroxyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H15NO/c1-12(2)10-5-3-9(4-6-10)11(13)7-8-11/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
SYRUYYWKDIIBSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CC2)O |
Origin of Product |
United States |
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